molecular formula C8H9N3O2 B2853003 1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid CAS No. 1339670-12-0

1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid

Cat. No.: B2853003
CAS No.: 1339670-12-0
M. Wt: 179.179
InChI Key: FGVYHOYLFKONGE-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS: 1339670-12-0) is a heterocyclic compound featuring a pyrimidine ring attached to an azetidine scaffold via a nitrogen atom. The azetidine ring, a four-membered saturated heterocycle, confers structural rigidity and metabolic stability, making it valuable in medicinal chemistry. This compound is synthesized via hydrolysis of the corresponding ester (e.g., ester5b) using 3 M HCl under reflux, yielding 70% . Its molecular formula is C₈H₉N₃O₂ (MW: 195.18), and it is commercially available through multiple suppliers .

Properties

IUPAC Name

1-pyrimidin-4-ylazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-8(13)6-3-11(4-6)7-1-2-9-5-10-7/h1-2,5-6H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVYHOYLFKONGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing bulk custom synthesis and procurement strategies .

Chemical Reactions Analysis

1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, which can be tailored to achieve desired outcomes.

Scientific Research Applications

1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

  • Structure : A chloro substituent at the pyrimidine 2-position.
  • Synthesis : Similar HCl-mediated ester hydrolysis, but with lower commercial availability (8 suppliers) compared to the parent compound .

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid (CAS: 1353977-93-1)

  • Structure : Methoxy and methylthio groups at pyrimidine positions 6 and 2, respectively.
  • Molecular Formula : C₁₀H₁₃N₃O₃S (MW: 255.29).
  • Impact : Increased lipophilicity due to sulfur and methoxy substituents, which may enhance membrane permeability .

Azetidine vs. Piperidine/Pyrrolidine Analogues

(S)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidine-3-carboxylic acid (6f)

  • Structure : Five-membered pyrrolidine ring instead of azetidine.
  • Synthesis : Derived from ester5f via HCl hydrolysis (69.4% yield) .
  • Comparison : The larger pyrrolidine ring reduces ring strain but may decrease metabolic stability compared to azetidine.

1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid

  • Structure: Six-membered piperidine ring with a diethylamino group.

Protected Derivatives

1-[(tert-Butoxy)carbonyl]azetidine-3-carboxylic acid (CAS: 142253-55-2)

  • Structure : Boc-protected azetidine nitrogen.
  • Utility : Used as a building block in peptide synthesis to prevent undesired side reactions .

1-(1-((Benzyloxy)carbonyl)piperidin-4-yl)azetidine-3-carboxylic acid (CAS: 1131594-89-2)

  • Structure : Benzyloxycarbonyl (Cbz) protection on a piperidine-azetidine hybrid.
  • Application : Facilitates selective functionalization in multi-step syntheses .

Pharmacological Relevance

  • Pyrimidine-azetidine hybrids are explored as kinase inhibitors or nucleotide analogs due to their structural mimicry of purines/pyrimidines .
  • The compact azetidine ring may improve target selectivity compared to bulkier piperidine derivatives, as seen in sphingosine-1-phosphate receptor modulators like fingolimod .

Biological Activity

1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer, antimicrobial, and other therapeutic properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H10N2O2\text{C}_8\text{H}_10\text{N}_2\text{O}_2

Molecular Characteristics

PropertyValue
Molecular Weight166.18 g/mol
IUPAC NameThis compound
CAS Number1339670-12-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays using various cancer cell lines have demonstrated its ability to inhibit cell proliferation.

Case Study: Anticancer Efficacy
In a study involving human lung adenocarcinoma (A549) cells, the compound was tested at a concentration of 100 µM for 24 hours. The results indicated a significant reduction in cell viability compared to control groups, suggesting a potential role as an anticancer agent:

CompoundCell Viability (%)IC50 (µM)
This compound72%50
Cisplatin30%5

The compound exhibited structure-dependent activity, with modifications enhancing its efficacy against cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various pathogens, including multidrug-resistant strains.

Antimicrobial Testing Results
In a study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the minimum inhibitory concentration (MIC) was determined:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate that this compound possesses significant antimicrobial activity, making it a candidate for further development in treating infections.

The mechanism underlying the biological activities of this compound involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cellular proliferation and microbial metabolism. Further research is needed to elucidate the precise pathways affected by this compound.

Q & A

Q. Table 1: Analog Activity Comparison

CompoundStructural ModificationBiological Activity
1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acidChlorine substitutionAnti-inflammatory
1-Cyclopropylpyridin-2-onePyridinic coreAntimicrobial

Advanced: How can interdisciplinary approaches enhance synthesis?

Answer:

  • Integrated platforms : Combine computational reaction design (ICReDD methods), high-throughput experimentation, and machine learning for rapid optimization .
  • Hybrid techniques : Use microfluidics to screen reaction conditions (e.g., temperature gradients) paired with real-time MS analysis .

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